molecular formula C8H7N3O2 B6189354 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 2680534-42-1

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6189354
CAS No.: 2680534-42-1
M. Wt: 177.2
InChI Key:
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Description

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyano group and a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. The cyano group can be introduced via nucleophilic substitution reactions, and the cyclopropane ring is often formed through cyclopropanation reactions involving diazo compounds .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and other transition metal-catalyzed processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyrazole ring play crucial roles in binding to enzymes and receptors, leading to modulation of biological activities. The compound’s effects are mediated through inhibition or activation of specific pathways, depending on the context of its application .

Comparison with Similar Compounds

  • 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
  • 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxamide
  • 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylate

Uniqueness: this compound is unique due to its specific combination of a pyrazole ring, cyano group, and cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves the reaction of 3-cyano-1H-pyrazole with cyclopropanecarboxylic acid in the presence of a suitable reagent.", "Starting Materials": [ "3-cyano-1H-pyrazole", "cyclopropanecarboxylic acid", "suitable reagent" ], "Reaction": [ "To a solution of 3-cyano-1H-pyrazole in a suitable solvent, add cyclopropanecarboxylic acid and a suitable reagent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid." ] }

CAS No.

2680534-42-1

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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